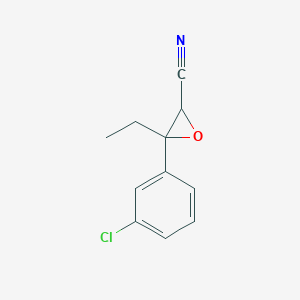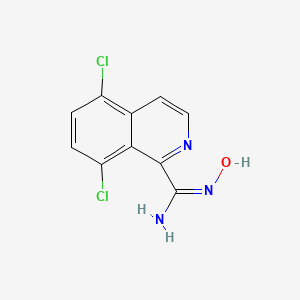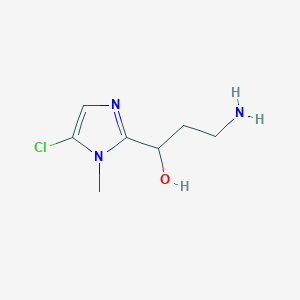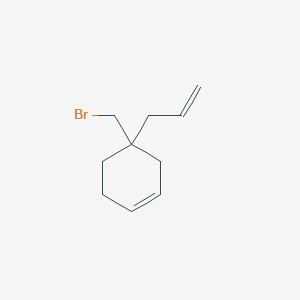
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is an organic compound featuring a cyclohexene ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene can be achieved through several methods:
Allylation of Cyclohexene: Starting with cyclohexene, an allylation reaction can introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols or ketones.
Addition Reactions: The double bond in the prop-2-en-1-yl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Addition: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Major Products
Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include cyclohexanone derivatives.
Addition: Products include saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene depends on the specific reactions it undergoes. Generally, the bromomethyl group acts as a reactive site for nucleophilic attack, while the double bond in the prop-2-en-1-yl group can participate in electrophilic addition reactions. These reactions can lead to the formation of various products with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-4-(but-2-en-1-yl)cyclohex-1-ene: Similar structure but with a but-2-en-1-yl group instead of prop-2-en-1-yl.
Uniqueness
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is unique due to the presence of both a bromomethyl group and a prop-2-en-1-yl group on the cyclohexene ring, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C10H15Br |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
4-(bromomethyl)-4-prop-2-enylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-4H,1,5-9H2 |
InChI Key |
DCARZJJMIFEKDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCC=CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
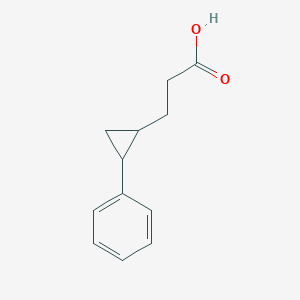
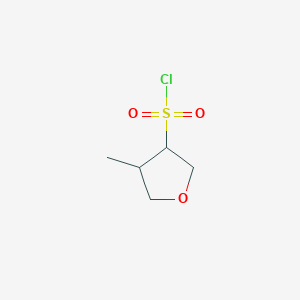
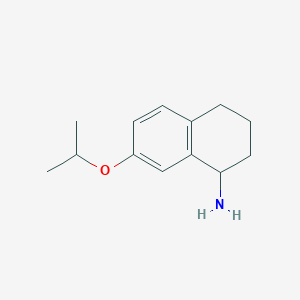

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
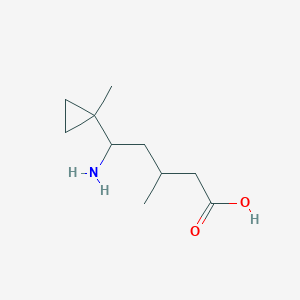
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)

